molecular formula C20H20N6O4S B2606455 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-33-4

4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

カタログ番号: B2606455
CAS番号: 946360-33-4
分子量: 440.48
InChIキー: BPQBEFOJMPRCBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to the imidazo-triazine class, characterized by a fused bicyclic core (imidazo[2,1-c][1,2,4]triazine) with a ketone group at position 4 and a phenyl substituent at position 6.

特性

IUPAC Name

4-oxo-8-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S/c21-31(29,30)16-8-6-14(7-9-16)10-11-22-18(27)17-19(28)26-13-12-25(20(26)24-23-17)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,22,27)(H2,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQBEFOJMPRCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions

4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and sulfamoylphenethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

作用機序

The mechanism of action of 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

生物活性

The compound 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946360-33-4) is a member of the imidazo[2,1-c][1,2,4]triazine class of compounds. This class has garnered attention due to its diverse biological activities, including potential anticancer properties and enzyme inhibition capabilities. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula: C20_{20}H20_{20}N6_6O4_4S
  • Molecular Weight: 440.5 g/mol

The compound features a complex structure that contributes to its biological properties. The presence of a sulfonamide group and a tetrahydroimidazo core enhances its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit significant anticancer activities. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that triazine derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in tumorigenesis.

Table 1: Summary of Anticancer Activities

Study ReferenceCancer TypeGI50 (µM)Mechanism
Leukemia1.96Enzyme inhibition
Colon Cancer2.60Apoptosis induction
CNS Tumors2.72Cell cycle arrest
Melanoma1.91Enzyme inhibition

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs). The structure-activity relationship (SAR) studies indicate that modifications to the molecule can enhance its inhibitory potency against different isoforms of carbonic anhydrase.

Table 2: Enzyme Inhibition Potency

Compound VarianthCA IsoformKi_i (nM)Reference Drug Ki_i (nM)
Compound 5fhCA II9.3AAZ (12.1)
Compound 6fhCA II7.5AAZ (12.1)
Compound 6dhCA II16.6AAZ (12.1)

Structure-Activity Relationships (SAR)

The SAR studies have revealed that:

  • The presence of methyl groups at certain positions on the chromene moiety enhances CA inhibitory activity.
  • Compounds with additional substituents tend to exhibit better activity against hCA II compared to hCA I.

Case Studies

Recent studies have focused on synthesizing various derivatives of the compound to evaluate their biological activities systematically. For instance:

  • A derivative was synthesized and tested against multiple cancer cell lines, showing significant growth inhibition.
  • In vivo studies demonstrated enhanced lifespan in mouse models bearing tumors when treated with the compound.

類似化合物との比較

Key Structural Differences

The target compound shares a core imidazo-triazine scaffold with analogs but differs in substituent patterns:

Compound Name Position 8 Substituent Carboxamide Substituent Molecular Weight (g/mol) Key IR Bands (cm⁻¹)
4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (Target) Phenyl 4-Sulfamoylphenethyl ~485.5* νC=O (~1680), νS=O (~1150-1250)
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Fluorophenyl 3-Isopropoxypropyl ~419.5 νC=O (~1675), νC-F (~1220)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones N/A (Triazole core) 2,4-Difluorophenylthione ~450–500 νC=S (~1247–1255), νNH (~3278–3414)

Key Observations :

  • The phenyl group at position 8 in the target compound may enhance π-π stacking compared to the 4-fluorophenyl group in the analog from , which introduces electron-withdrawing effects .
  • The 4-sulfamoylphenethyl side chain in the target compound contrasts with the 3-isopropoxypropyl group in ’s analog, suggesting differences in hydrophilicity and target binding .

Spectral and Tautomeric Analysis

  • IR Spectroscopy :

    • The target compound’s carbonyl (C=O) and sulfonamide (S=O) stretches are expected at ~1680 cm⁻¹ and ~1150–1250 cm⁻¹, respectively, similar to analogs in .
    • Absence of νS-H (~2500–2600 cm⁻¹) in ’s triazoles confirms thione tautomer dominance, a trend likely applicable to the target compound .
  • 1H/13C-NMR :

    • The 4-sulfamoylphenethyl group in the target compound would show distinct aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH signals (δ ~3.5 ppm), contrasting with the isopropoxypropyl group’s alkyl signals (δ 1.0–3.5 ppm) in ’s analog .

Q & A

Q. What are the key steps in synthesizing 4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, coupling, and functional group modifications. For example:

Precursor preparation : Start with imidazo-triazine core synthesis via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol or DMF) .

Sulfamoylphenethyl coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the 4-sulfamoylphenethyl group, optimizing catalyst loading (e.g., 5% Pd(dba)₂) and reaction time (12–24 hours) .

Purification : Employ HPLC or column chromatography with gradients of acetonitrile/water to isolate the final compound (purity >95%) .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm hydrogen environments and carbon backbone .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 500–550 range) .
  • IR spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹, sulfonamide N-H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfamoylphenethyl coupling step?

  • Methodological Answer : Yields depend on solvent polarity, temperature, and catalyst selection:
  • Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine group .
  • Catalyst : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and ligands (Xantphos) to reduce side reactions .
  • Temperature : Optimize at 80–100°C for 18–24 hours to balance reaction rate and decomposition .
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) to identify intermediates and adjust conditions .

Q. What strategies resolve contradictions in reported biological activity data for imidazo-triazine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Address via:
  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and controls (e.g., staurosporine as a reference inhibitor) .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., sulfamoyl vs. methoxy groups on phenyl rings) using molecular docking (e.g., AutoDock Vina) to predict target binding .
  • Replication : Validate data across independent labs with shared protocols to minimize batch variability .

Q. How does the sulfamoylphenethyl group influence solubility and bioavailability?

  • Methodological Answer : The sulfonamide moiety enhances hydrophilicity but may reduce membrane permeability:
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) and logP determination via HPLC .
  • Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption potential .
  • Pro-drug strategies : Modify the sulfonamide to ester derivatives for improved lipophilicity, followed by enzymatic hydrolysis in vivo .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。